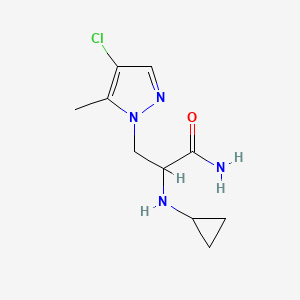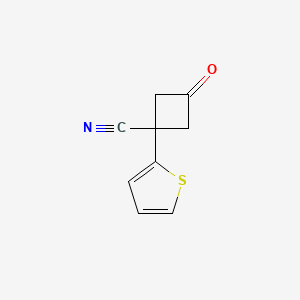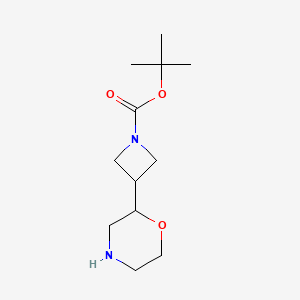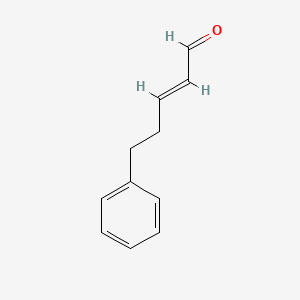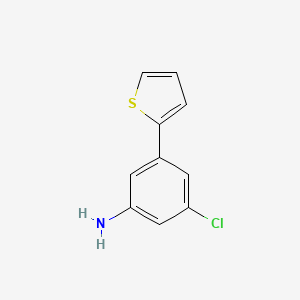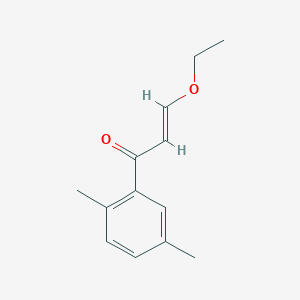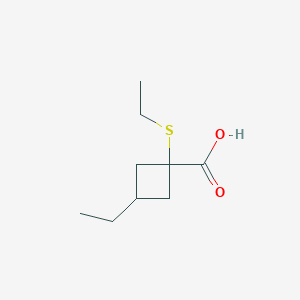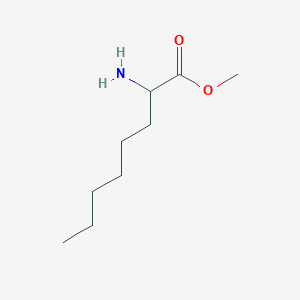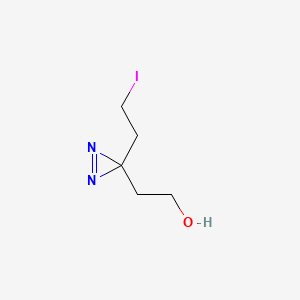
2-(3-(2-Iodoethyl)-3H-diazirin-3-YL)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol is a compound that features a diazirine ring, an iodoethyl group, and an ethanol moiety. Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to UV light. This compound is particularly useful in chemical biology for studying molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol typically involves the formation of the diazirine ring followed by the introduction of the iodoethyl group. One common method includes the reaction of an alkyne with a diazirine precursor under UV light to form the diazirine ring. The iodoethyl group can then be introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol undergoes several types of chemical reactions:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The iodoethyl group can be reduced to form ethyl groups.
Substitution: The iodoethyl group can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol is widely used in scientific research due to its photoaffinity labeling capabilities. It is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In biology, it helps in mapping binding sites and understanding molecular mechanisms. In medicine, it is used in drug discovery to identify potential drug targets .
作用机制
The compound exerts its effects through the formation of reactive carbenes upon exposure to UV light. These carbenes can covalently bind to nearby molecules, allowing for the identification of interaction partners. The molecular targets and pathways involved depend on the specific application and the molecules being studied .
相似化合物的比较
Similar Compounds
- 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol
- 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Uniqueness
2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethan-1-ol is unique due to its combination of a diazirine ring, an iodoethyl group, and an ethanol moiety. This combination allows for versatile applications in photoaffinity labeling and chemical biology, making it a valuable tool for studying molecular interactions .
属性
IUPAC Name |
2-[3-(2-iodoethyl)diazirin-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IN2O/c6-3-1-5(2-4-9)7-8-5/h9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGQSVIUKOYAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1(N=N1)CCI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
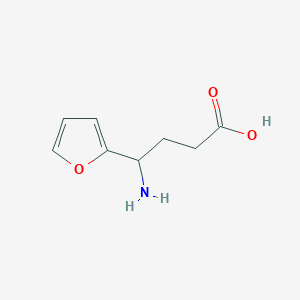
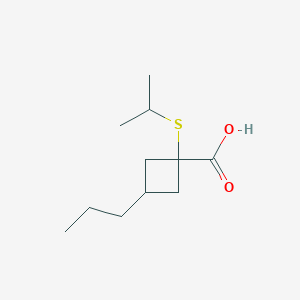
![3-[(3-Aminophenyl)amino]piperidine-2,6-dione hydrochloride](/img/structure/B13619563.png)
